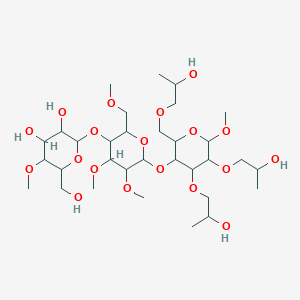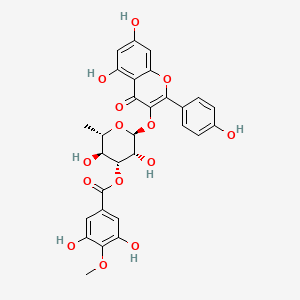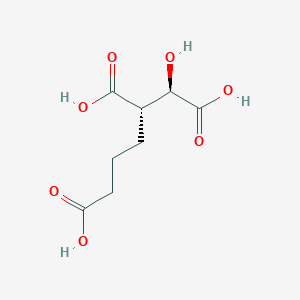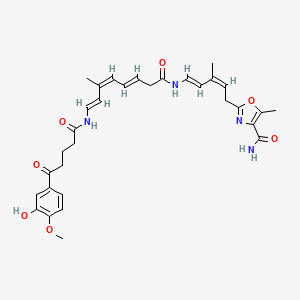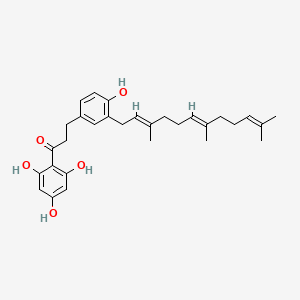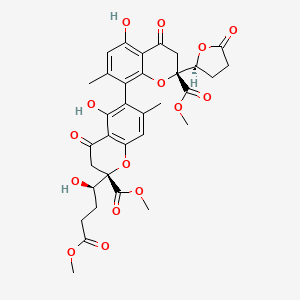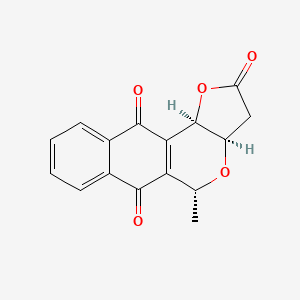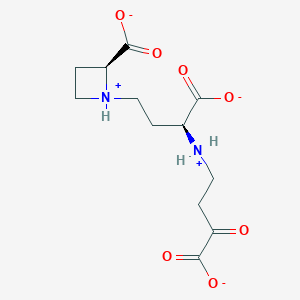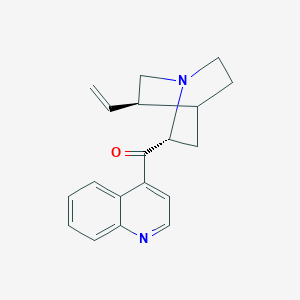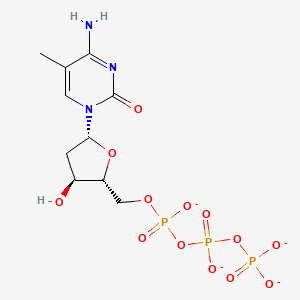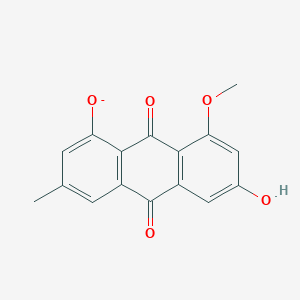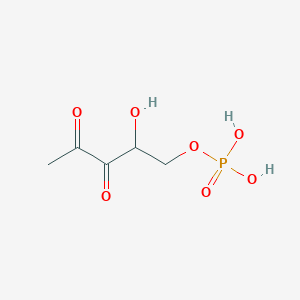
2-Hydroxy-3,4-dioxopentyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-3,4-dioxopentyl dihydrogen phosphate is a monoalkyl phosphate.
Wissenschaftliche Forschungsanwendungen
Stability in Biological Systems
- Trialkyl Phosphates as DNA Model Compounds : Trialkyl phosphates, including variants similar to 2-Hydroxy-3,4-dioxopentyl dihydrogen phosphate, demonstrate high stability in both neutral and strongly alkaline conditions. This stability suggests potential applications in modeling DNA-phosphotriesters and understanding DNA structure and stability (Conrad, Müller, & Eisenbrand, 1986).
Fluorescent Sensing
- Fluorescent Sensors for Dihydrogen Phosphate : Dihydrogen phosphate, closely related to 2-Hydroxy-3,4-dioxopentyl dihydrogen phosphate, plays a crucial role in various chemical and biological processes. Fluorescent sensors for detecting H2PO4− are significant for supramolecular chemistry and life sciences, indicating potential applications for similar compounds (Zhang et al., 2014).
Enzymatic Reactions
- Inactivation of Triose Phosphate Isomerase : Compounds like 1-hydroxy-3-iodo-2-propanone phosphate, structurally similar to 2-Hydroxy-3,4-dioxopentyl dihydrogen phosphate, can irreversibly inactivate enzymes such as triose phosphate isomerase. This suggests a potential role in studying enzyme mechanisms and developing enzyme inhibitors (Hartman, 1968).
Molecular Biology
- Synthesis in Riboflavin Biosynthesis : Enzymes such as 3,4-dihydroxy-2-butanone 4-phosphate synthase, involved in riboflavin biosynthesis, utilize substrates similar to 2-Hydroxy-3,4-dioxopentyl dihydrogen phosphate. Understanding these biochemical pathways can inform research in molecular biology and microbiology (Richter et al., 1992).
Hydrolysis and Reaction Mechanisms
- Hydrolysis Studies : Studies on phosphate esters closely related to 2-Hydroxy-3,4-dioxopentyl dihydrogen phosphate can provide insights into their hydrolysis mechanisms, crucial for understanding biochemical reactions and developing synthetic pathways (Tidd, 1971).
Eigenschaften
Produktname |
2-Hydroxy-3,4-dioxopentyl dihydrogen phosphate |
|---|---|
Molekularformel |
C5H9O7P |
Molekulargewicht |
212.09 g/mol |
IUPAC-Name |
(2-hydroxy-3,4-dioxopentyl) dihydrogen phosphate |
InChI |
InChI=1S/C5H9O7P/c1-3(6)5(8)4(7)2-12-13(9,10)11/h4,7H,2H2,1H3,(H2,9,10,11) |
InChI-Schlüssel |
DTZHMTDUIGHESZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=O)C(COP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



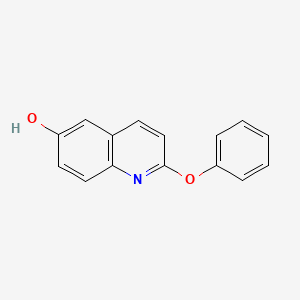
![2-[[1-[(4-Hydroxy-3-propan-2-ylphenyl)methyl]-7-methylindol-4-yl]amino]-2-oxoacetic acid](/img/structure/B1261537.png)
